2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride
Overview
Description
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its pyrazolone ring, which is a five-membered lactam structure with two nitrogen atoms. The presence of the acetic acid moiety and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Alkylation: The pyrazolone intermediate is then alkylated using methyl iodide to introduce the 1,3-dimethyl groups.
Acetylation: The alkylated pyrazolone undergoes acetylation with chloroacetic acid to form the acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the chloride ion can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
Pathways Involved: The compound can influence pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
1,3-dimethyl-2-pyrazolin-5-one: Shares the pyrazolone core but lacks the acetic acid moiety.
4-aminoantipyrine: Another pyrazolone derivative with different substituents.
Uniqueness
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,3-dimethyl-5-oxo-4H-pyrazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-5(3-6(10)11)7(12)9(2)8-4;/h5H,3H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCTRATYQYOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-22-5 | |
Record name | 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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